Ethyl 2-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyridazine ring, a thiophene ring, and an ethoxyphenyl group, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the pyridazine and thiophene intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridazine ring can be reduced to form corresponding alcohols.
Scientific Research Applications
ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ethoxyphenyl group and the pyridazine ring play crucial roles in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar compounds include other pyridazine and thiophene derivatives. Compared to these, ETHYL 2-[1-(4-ETHOXYPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
- 2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine .
This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific fields.
Properties
Molecular Formula |
C22H23N3O5S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
ethyl 2-[[1-(4-ethoxyphenyl)-4-oxopyridazine-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H23N3O5S/c1-5-29-16-9-7-15(8-10-16)25-12-11-17(26)19(24-25)20(27)23-21-18(22(28)30-6-2)13(3)14(4)31-21/h7-12H,5-6H2,1-4H3,(H,23,27) |
InChI Key |
KNWUWBVKEHPIMX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OCC |
Origin of Product |
United States |
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